Edetic acid dihydrate

Übersicht

Beschreibung

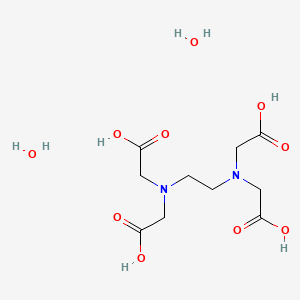

Edetic acid dihydrate, also known as ethylenediaminetetraacetic acid dihydrate, is a chelating agent widely used in various fields. It is a colorless, water-insoluble solid with the chemical formula C10H16N2O8·2H2O. This compound is known for its ability to bind to metal ions, forming stable, water-soluble complexes. This property makes it valuable in applications ranging from industrial processes to medical treatments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Edetic acid dihydrate is synthesized through a reaction involving ethylenediamine, formaldehyde, and sodium cyanide. The process involves the following steps:

Reaction with Ethylenediamine: Ethylenediamine reacts with formaldehyde and sodium cyanide to form the intermediate compound.

Hydrolysis: The intermediate compound undergoes hydrolysis to produce edetic acid.

Crystallization: The edetic acid is then crystallized to obtain the dihydrate form.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes:

Mixing Reactants: Ethylenediamine, formaldehyde, and sodium cyanide are mixed in a reactor.

Heating: The mixture is heated to facilitate the reaction.

Purification: The resulting product is purified through filtration and crystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Metal Chelation Reactions

Edetic acid dihydrate binds metal ions via its four carboxylate and two amine groups, forming stable octahedral complexes. The equilibrium constant for iron(III) chelation is exceptionally high :

Stability Constants (log K) of Metal-EDTA Complexes

| Metal Ion | log K |

|---|---|

| Fe³⁺ | 25.1 |

| Cu²⁺ | 18.8 |

| Ca²⁺ | 10.7 |

| Pb²⁺ | 18.3 |

The pH-dependent deprotonation of EDTA (p$K_a$ values: 0, 1.5, 2, 2.66, 6.16, 10.24 ) governs its affinity for specific metals. For example, Ca²⁺ binding is optimal at pH > 8 due to full deprotonation of carboxyl groups.

Leaching and Recycling Mechanisms

In hydrometallurgical applications, this compound dissolves metal oxides via proton-assisted chelation. A 2024 study demonstrated its efficacy in recovering rare earth elements (REEs) with leaching efficiencies of :

-

97% Mo

-

95% Ni

-

96% V

Post-leaching, EDTA is regenerated by precipitating metal-EDTA complexes with calcium chloride:

Subsequent addition of oxalic acid forms calcium oxalate (whewellite), enabling EDTA recycling :

Thermal Decomposition

At temperatures exceeding 252°C, this compound undergoes decomposition :

This process releases carbon monoxide, carbon dioxide, and water vapor, with residues including nitrogen-containing compounds.

Reactivity with Oxidizing Agents

This compound is incompatible with strong oxidizers (e.g., peroxides, chlorates), which can induce exothermic reactions or gas evolution . Stability under ambient conditions is high, but prolonged exposure to oxidizers necessitates caution.

This compound’s versatility in metal sequestration, recyclability in industrial processes, and well-characterized degradation pathways solidify its role as a cornerstone chelating agent. Ongoing research focuses on optimizing its use in sustainable metal recovery systems .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

EDTA is widely used in medicine primarily as a chelating agent for treating heavy metal toxicity. The disodium salt form, known as edetate disodium, is particularly effective in binding toxic metals such as lead, mercury, and cadmium, facilitating their excretion from the body.

- Heavy Metal Detoxification : EDTA therapy is employed in cases of lead poisoning. A study indicated that administration of calcium disodium EDTA resulted in significant reductions in blood lead levels among patients .

- Cardiovascular Health : Some studies suggest that EDTA may have benefits in treating cardiovascular diseases by reducing calcification in arteries .

Laboratory and Analytical Chemistry

In laboratory settings, EDTA serves multiple roles:

- Metal Ion Scavenging : EDTA is utilized for removing metal ions from solutions to prevent interference in biochemical assays. It effectively deactivates metal-dependent enzymes, which is crucial for accurate experimental results .

- Complexometric Titrations : In analytical chemistry, EDTA is a standard reagent for determining the concentration of metal ions through complexometric titrations. It forms stable complexes with calcium and magnesium ions, allowing for precise measurements of water hardness .

- DNA Analysis : In molecular biology, EDTA is used during DNA extraction and purification processes to inhibit metal-mediated degradation of nucleic acids .

Environmental Applications

EDTA's role extends to environmental science:

- Water Quality Testing : EDTA is employed as a reagent to assess the bioavailability of heavy metals in sediments and water samples. Its ability to form complexes with metals aids in evaluating contamination levels .

- Pollution Control : Studies have shown that EDTA can be used in remediation processes to extract heavy metals from contaminated soils and water bodies .

Food Industry Applications

In the food industry, EDTA serves as a preservative and stabilizer:

- Food Preservation : EDTA is added to food products to prevent oxidative spoilage by sequestering metal ions that catalyze oxidation reactions. It helps maintain the quality and shelf life of various food items .

- Nutritional Supplements : Its chelating properties are also harnessed in dietary supplements to enhance the bioavailability of essential minerals by preventing their precipitation during digestion .

Industrial Applications

EDTA finds extensive use in various industrial processes:

- Textile Industry : It is used in dyeing processes to improve color fastness by binding metal ions that could otherwise affect dye stability .

- Cosmetics : In cosmetic formulations, EDTA acts as a stabilizer and preservative by preventing metal-induced degradation of active ingredients .

Case Study 1: Heavy Metal Detoxification

A clinical trial involving patients with lead poisoning demonstrated that treatment with calcium disodium EDTA significantly lowered blood lead levels within days of administration. The study highlighted the importance of monitoring renal function during treatment due to potential nephrotoxicity associated with high doses .

Case Study 2: Water Quality Assessment

A research project analyzed river water samples from urban areas using EDTA-based methods to determine heavy metal concentrations. The results indicated varying levels of contamination across different sites, underscoring the effectiveness of EDTA in environmental monitoring .

Wirkmechanismus

The primary mechanism of action of edetic acid dihydrate involves chelation. It binds to metal ions through its carboxyl and amine groups, forming stable, water-soluble complexes. This process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. The chelated metal ions are then excreted from the body or removed from industrial processes .

Vergleich Mit ähnlichen Verbindungen

Edetic acid dihydrate is often compared with other chelating agents such as:

Tetrasodium ethylenediaminetetraacetate: Similar in structure but differs in its sodium content and solubility properties.

Triethylenetetramine: Another chelating agent with a different molecular structure and binding properties.

Tetraacetylethylenediamine: Used in similar applications but has distinct chemical properties and reactivity

Uniqueness: this compound is unique due to its high affinity for metal ions and its ability to form stable, water-soluble complexes. This makes it particularly effective in applications requiring the removal or sequestration of metal ions .

Eigenschaften

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKADZMAZVCJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622851 | |

| Record name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetraacetic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7487-55-0 | |

| Record name | Edetic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007487550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetraacetic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDETIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q48G4KK684 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.